Bienvenue dans la boutique en ligne BenchChem!

SGC707

Target validation Epigenetics Chemical biology

SGC707 is the first-in-class, allosteric PRMT3 chemical probe with documented >100-fold selectivity across 31 methyltransferases and >250 non-epigenetic targets. Unlike pan-PRMT inhibitors (MS023, GSK3368715) that confound phenotypic interpretation, SGC707 unambiguously links biological readouts to PRMT3. Validated in HCC xenograft, NAFLD, and cardiac fibrosis models with robust in vivo PK. Partner with XY1 (inactive analog) for rigorous target validation. ≥98% purity, cell-permeable, in vivo-ready.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1687736-54-4
Cat. No. B610812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC707
CAS1687736-54-4
SynonymsSGC707;  SGC-707;  SGC 707.
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22)
InChIKeyDMIDPTCQPIJYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SGC707 (CAS 1687736-54-4): First-in-Class, Allosteric PRMT3 Chemical Probe for Target Validation Studies


SGC707 (CAS 1687736-54-4) is a first-in-class, allosteric chemical probe developed by the Structural Genomics Consortium (SGC) that potently and selectively inhibits protein arginine methyltransferase 3 (PRMT3) [1]. It is a small molecule (MW: 298.34 g/mol) with high aqueous solubility, excellent cell permeability, and robust in vivo bioavailability [2]. Unlike pan-PRMT inhibitors that target multiple isoforms simultaneously, SGC707 is a single-target probe explicitly designed to deconvolve PRMT3-specific biology from broader PRMT family functions [1]. This compound is a cornerstone tool for researchers seeking to validate PRMT3 as a therapeutic target in oncology, metabolic disease, and cardiovascular pathology.

SGC707 vs. Pan-PRMT Inhibitors: Why PRMT3-Selective Tool Selection is Non-Negotiable for Target Deconvolution


The procurement of a PRMT inhibitor for target validation studies carries substantial interpretative risk when compounds lacking isoform selectivity are employed. Pan-type I PRMT inhibitors such as MS023 and GSK3368715 exhibit potent inhibition across PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 . Consequently, any observed phenotypic change in cells or in vivo cannot be unambiguously attributed to PRMT3 inhibition, as PRMT1 is the dominant cellular H4R3me2a methyltransferase and PRMT4 (CARM1) regulates distinct transcriptional programs [1]. Similarly, earlier-generation allosteric PRMT3 inhibitors (e.g., Compound 1, PRMT3-IN-5) suffer from insufficient potency (IC50 > 2.5 µM or ~300 nM) that precludes robust cellular target engagement . SGC707 was engineered to eliminate this ambiguity: its exquisite selectivity (>31 methyltransferases and >250 non-epigenetic targets screened) ensures that biological readouts are specifically linked to PRMT3, a prerequisite for credible target validation and publication in high-impact journals [2].

Quantitative Differentiation: SGC707 Performance Benchmarks Against Closest Comparators


Isoform Selectivity: SGC707 is PRMT3-Specific, Whereas MS023 and GSK3368715 Exhibit Broad Type I PRMT Inhibition

SGC707 demonstrates exceptional selectivity for PRMT3, showing no significant inhibition against a panel of 31 other methyltransferases and >250 non-epigenetic targets (including GPCRs, ion channels, and transporters) at concentrations up to 10 µM [1]. In direct contrast, MS023, a widely used Type I PRMT inhibitor, potently inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 with IC50 values ranging from 4 nM to 119 nM . Similarly, GSK3368715 (EPZ019997) exhibits potent pan-Type I PRMT inhibition, with IC50 values of 3.1 nM for PRMT1, 48 nM for PRMT3, and 1.7 nM for PRMT8 [2]. The multi-target profile of MS023 and GSK3368715 precludes unambiguous assignment of biological effects to PRMT3. SGC707's >100-fold selectivity window over other methyltransferases enables PRMT3-specific target deconvolution that is unattainable with pan-PRMT inhibitors.

Target validation Epigenetics Chemical biology Selectivity profiling

Cellular Target Engagement: SGC707 Stabilizes PRMT3 Protein in Cells with Quantified EC50 Values

SGC707 binding to PRMT3 induces protein stabilization in cells, a phenomenon characteristic of allosteric ligand engagement that serves as a robust pharmacodynamic biomarker. In HEK293 cells, SGC707 stabilizes PRMT3 with an EC50 of 1.3 µM; in A549 lung carcinoma cells, the EC50 is 1.6 µM [1]. This stabilization is a direct consequence of allosteric binding at the PRMT3 dimerization interface, a mechanism confirmed by the crystal structure of the PRMT3-SGC707 complex (PDB: 4RYL) [2]. The detection of PRMT3 protein stabilization by immunoblotting provides researchers with a straightforward, quantitative assay to confirm cellular target engagement without the need for specialized methyltransferase activity assays. In contrast, earlier-generation allosteric PRMT3 inhibitors (e.g., Compound 1, IC50 = 2.5 µM) exhibit insufficient cellular potency to robustly engage PRMT3, limiting their utility for cellular mechanistic studies .

Cellular pharmacology Target engagement Protein stabilization PRMT3 biology

In Vivo Pharmacokinetics: SGC707 Demonstrates Documented Plasma Exposure Supporting Animal Studies

SGC707 exhibits favorable pharmacokinetic properties in mice, with documented plasma exposure that supports its use in animal models of disease. Intraperitoneal administration of SGC707 at 30 mg/kg in CD-1 male mice achieved a peak plasma concentration (Cmax) of 38,000 nM (38 µM) and maintained plasma levels of 208 nM at 6 hours post-injection, with an elimination half-life of approximately 1 hour [1]. This PK profile translates to functional in vivo efficacy: in LDL receptor knockout mice fed a Western-type diet, chronic SGC707 treatment (10 mg/kg, i.p., 3 times weekly for 3 weeks) reduced hepatic steatosis, lowering liver triglyceride stores by 50-51% and plasma triglyceride levels by 32% [2]. In contrast, SGC3027, a selective PRMT7 chemical probe developed by the same SGC consortium, is explicitly not recommended for in vivo studies due to unknown PK properties, highlighting that even within the SGC chemical probe portfolio, in vivo suitability varies substantially and must be verified [3].

In vivo pharmacology Pharmacokinetics Bioavailability Preclinical studies

Validated Negative Control: XY1 Provides an Inactive Analog Essential for Rigorous Experimental Design

SGC707 is paired with a structurally matched negative control compound, XY1 (CAS 1624117-53-8), which is completely inactive against PRMT3 at concentrations up to 100 µM [1]. XY1 differs from SGC707 by a single structural modification: a naphthyl group replaces the isoquinoline moiety, abolishing a critical hydrogen bond with PRMT3 residue Thr466 . This >3,200-fold loss in potency (SGC707 IC50 = 31 nM vs. XY1 IC50 > 100,000 nM) makes XY1 an ideal negative control for distinguishing on-target PRMT3-mediated effects from off-target compound toxicity or assay interference [1]. In contrast, pan-PRMT inhibitors like MS023 and GSK3368715 lack structurally matched, isoform-selective negative controls, forcing researchers to rely on genetic knockout or knockdown approaches that introduce confounding compensatory mechanisms. The SGC707/XY1 pair represents a gold-standard chemical probe set that enables rigorous chemical genetic validation of PRMT3-dependent phenotypes [2].

Negative control Chemical probe validation Experimental design PRMT3 pharmacology

SGC707: Optimal Application Scenarios for PRMT3-Focused Research Programs


Target Validation in Oncology: Deconvolving PRMT3-Specific Roles in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) research, PRMT3 is significantly overexpressed and correlates with poor prognosis. SGC707 enables precise interrogation of PRMT3's oncogenic role without the confounding effects of concurrent PRMT1 or PRMT4 inhibition that would occur with MS023 or GSK3368715. Studies have demonstrated that SGC707 treatment reduces HCC cell proliferation and impairs glycolysis through disruption of PRMT3-mediated lactate dehydrogenase A (LDHA) methylation [1]. In xenograft models, SGC707 administration significantly suppressed tumor growth, providing in vivo proof-of-concept for PRMT3 as a therapeutic target [2]. Researchers should procure SGC707 alongside XY1 as a negative control to definitively establish PRMT3-dependence of anti-tumor phenotypes, a critical step for preclinical target validation and grant proposal justification.

Metabolic Disease Research: Investigating PRMT3 in Hepatic Lipogenesis and Steatosis

PRMT3 has been implicated in liver X receptor (LXR)-driven hepatic lipogenesis and non-alcoholic fatty liver disease (NAFLD). SGC707 is the only well-characterized tool compound with documented in vivo efficacy in metabolic disease models. In LDL receptor knockout mice fed a Western-type diet, SGC707 treatment (10 mg/kg i.p., 3 times weekly for 3 weeks) reduced liver triglyceride stores by approximately 50% and lowered plasma triglycerides by 32%, demonstrating functional modulation of lipid metabolism [3]. Additionally, SGC707 treatment selectively impairs LXR-driven transcription of hepatic lipogenic genes in vivo [4]. For researchers investigating PRMT3 as a therapeutic target for NAFLD, steatohepatitis, or dyslipidemia, SGC707 provides a validated in vivo tool with documented PK parameters and functional efficacy that alternative PRMT3 inhibitors (e.g., PRMT3-IN-5) cannot match due to insufficient potency and lack of in vivo characterization.

Cardiovascular Research: PRMT3 Inhibition in Myocardial Fibrosis and Arrhythmia Models

Emerging evidence positions PRMT3 as a mediator of pathological cardiac remodeling. Recent patent applications have validated SGC707's efficacy in preclinical models of myocardial fibrosis and arrhythmia. In isoproterenol (ISO)-induced mouse models, SGC707 significantly reduced myocardial collagen deposition and normalized elevated mRNA expression of fibrosis markers including α-SMA, TGF-β, and PAI-1 [5]. Parallel studies demonstrated that SGC707 improved cardiac conduction velocity and reduced conduction dispersion in arrhythmia models, while mitigating ISO-induced inflammatory cytokine expression (TNF-α, IL-1β, IL-6) [6]. For cardiovascular researchers exploring PRMT3 as a novel node in cardiac pathology, SGC707 offers a validated tool with demonstrated in vivo cardioprotective effects. The compound's established PK profile enables rational dosing regimen design, while XY1 provides the essential negative control for rigorous mechanistic studies.

Chemical Biology and Assay Development: PRMT3 Cellular Activity Screening

For laboratories developing high-throughput screening assays or validating PRMT3 cellular activity, SGC707 serves as an essential reference inhibitor. Its well-documented potency (IC50 = 31 nM) and cellular stabilization of PRMT3 (EC50 = 1.3-1.6 µM in HEK293 and A549 cells) provide robust positive controls for assay calibration and quality control [7]. The compound's allosteric mechanism, confirmed by co-crystal structure (PDB: 4RYL), enables researchers to distinguish orthosteric (SAM-competitive) from allosteric inhibitors in mechanism-of-action studies. Furthermore, SGC707's >100-fold selectivity over other methyltransferases ensures that cellular assay readouts reflect authentic PRMT3 inhibition rather than off-target activity. Procurement of SGC707 alongside its inactive analog XY1 provides a complete toolkit for establishing PRMT3-dependent assay windows and validating screening hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGC707

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.